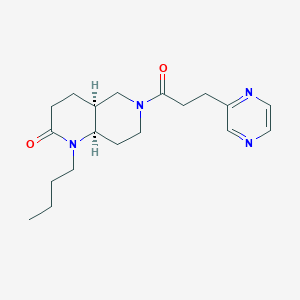
N-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide, also known as DF-MPJC, is a novel compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. DF-MPJC belongs to the class of piperazinecarboxamide derivatives and has been shown to exhibit a wide range of pharmacological activities.
Mecanismo De Acción
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide is not fully understood. However, it has been suggested that this compound acts as a serotonin receptor agonist, specifically targeting the 5-HT1A receptor. It has also been shown to act as a dopamine receptor antagonist, specifically targeting the D2 receptor. These actions are thought to contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the brain, which are associated with its antidepressant and anxiolytic effects. This compound has also been shown to decrease the release of glutamate, which is associated with its antipsychotic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It has been shown to have a high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. This compound is also relatively easy to synthesize, which makes it readily available for research purposes.
However, there are also limitations to using this compound in lab experiments. Its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. This compound also has a relatively short half-life, which limits its usefulness in long-term studies.
Direcciones Futuras
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide. One area of research is to further investigate its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Another area of research is to elucidate its exact mechanism of action, which would provide a better understanding of how it produces its effects. Additionally, further studies are needed to explore the safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
N-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide can be synthesized using a multi-step procedure that involves the reaction of 4-fluoroaniline with 3,4-dimethoxybenzaldehyde in the presence of sodium hydride to form 4-(4-fluorophenyl)-3,4-dimethoxybenzaldehyde. This intermediate product is then reacted with piperazinecarboxamide in the presence of triethylamine to form this compound. The final product can be purified using column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities such as antidepressant, anxiolytic, and antipsychotic effects. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-25-17-8-5-15(13-18(17)26-2)21-19(24)23-11-9-22(10-12-23)16-6-3-14(20)4-7-16/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSRSVWUJQCBKQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-methoxyphenyl)-5-[(phenylthio)methyl]-1,2,4-oxadiazole](/img/structure/B5323995.png)
![(4R)-4-(4-{[(cyclopentylacetyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-isopropyl-L-prolinamide hydrochloride](/img/structure/B5323997.png)
![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5324017.png)
![4-(dimethylamino)-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5324020.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5324030.png)

![N-cyclohexyl-2-[3-(4-methyl-1-piperazinyl)propanoyl]hydrazinecarbothioamide](/img/structure/B5324037.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5324048.png)




![[4-(3,9-diazaspiro[5.5]undec-3-ylcarbonyl)phenyl](4-pyridinylmethyl)amine dihydrochloride](/img/structure/B5324081.png)